molecular formula C₁₆H₂₄N₂O₃ B1144759 7,8-Dimethoxy-3-[3-(methylamino)propyl]-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one CAS No. 85175-77-5

7,8-Dimethoxy-3-[3-(methylamino)propyl]-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one

Cat. No.: B1144759
CAS No.: 85175-77-5
M. Wt: 292.37
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic IUPAC Nomenclature and Structural Representation

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is established as 7,8-dimethoxy-3-[3-(methylamino)propyl]-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one. This nomenclature reflects the compound's complex heterocyclic structure, which incorporates a seven-membered benzazepine ring system with specific substitution patterns. The structural representation reveals a benzazepine core with two methoxy groups positioned at the 7 and 8 positions, and a methylaminopropyl side chain attached to the nitrogen atom at position 3.

The molecular formula is established as C16H24N2O3, with a corresponding molecular weight of 292.37 grams per mole. The compound's structural complexity is further illustrated through its SMILES notation, which provides a linear textual representation of the molecular structure. Alternative IUPAC designations found in chemical databases include variations such as "1,3,4,5-Tetrahydro-7,8-dimethoxy-3-[3-(methylamino)propyl]-2H-3-benzazepin-2-one," which represents an equivalent but differently formatted systematic name.

The tetrahydro designation in the nomenclature indicates the partial saturation of the benzazepine ring system, specifically referring to the reduction of double bonds in the seven-membered azepine portion. This structural feature significantly influences the compound's three-dimensional conformation and subsequent pharmacological properties. The presence of the methylamino functional group within the propyl side chain introduces additional stereochemical considerations and potential sites for molecular interactions.

Alternative Designations in Pharmacological Literature

Within pharmaceutical and medicinal chemistry literature, this compound is frequently referenced by several alternative designations that reflect its functional role and synthetic applications. The most prominent alternative designation is "Ivabradine Amine Impurity," which indicates its relationship to the cardiovascular medication ivabradine. This designation emphasizes the compound's role as both a synthetic intermediate and a potential process-related impurity in pharmaceutical manufacturing processes.

The compound is also referenced in pharmacological contexts as an intermediate in the synthesis of selective bradycardic agents, specifically those targeting hyperpolarization-activated cyclic nucleotide-gated channels. This functional designation highlights the compound's therapeutic relevance in the treatment of chronic coronary artery disease and chronic heart failure. The relationship to ivabradine synthesis has established this compound as a critical building block in cardiovascular pharmaceutical development.

Additional nomenclature variations found in specialized chemical databases include shortened descriptors that focus on key structural elements while maintaining chemical accuracy. These alternative designations serve practical purposes in chemical inventory management, synthetic pathway documentation, and regulatory filing systems. The consistency of these designations across multiple databases validates the compound's established identity within the pharmaceutical research community.

CAS Registry Number and PubChem CID Cross-Referencing

The Chemical Abstracts Service Registry Number for this compound is definitively established as 85175-77-5. This unique identifier serves as the primary reference point for accessing comprehensive chemical information across multiple databases and regulatory systems. The CAS Registry Number provides unambiguous identification regardless of nomenclature variations or alternative designations used in different contexts.

Cross-referencing with PubChem databases reveals that the compound is associated with CID 10017219 as a parent compound structure. This PubChem Compound Identifier facilitates access to extensive chemical property data, including computed molecular descriptors, structural representations, and bioactivity information. The database cross-referencing confirms the molecular formula C16H24N2O3 and provides additional validation of the compound's structural identity.

Database Identifier Status Additional Information
CAS Registry 85175-77-5 Primary Official registry number
PubChem CID 10017219 Parent compound Structural database entry
Chemical Databases Multiple entries Validated Cross-referenced identity

The relationship between different database entries reveals some complexity in the compound's digital representation. While the primary CAS number 85175-77-5 consistently identifies the free base form of the compound, related entries exist for salt forms and structural analogs. This includes CAS number 85175-52-6 for the hydrochloride salt form, which represents a distinct but closely related chemical entity. The systematic cross-referencing of these identifiers ensures accurate chemical identification and prevents confusion in pharmaceutical development and regulatory processes.

Properties

IUPAC Name

7,8-dimethoxy-3-[3-(methylamino)propyl]-2,5-dihydro-1H-3-benzazepin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O3/c1-17-6-4-7-18-8-5-12-9-14(20-2)15(21-3)10-13(12)11-16(18)19/h9-10,17H,4-8,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQSGLEUNSRTJDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCCN1CCC2=CC(=C(C=C2CC1=O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85175-77-5
Record name 1,3,4,5-Tetrahydro-7,8-dimethoxy-3-(3-(methylamino)propyl)-2H-3-benzazepin-2-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085175775
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3,4,5-TETRAHYDRO-7,8-DIMETHOXY-3-(3-(METHYLAMINO)PROPYL)-2H-3-BENZAZEPIN-2-ONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6S8DY68KHW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Condensation of (3,4-Dimethoxyphenyl)acetic Acid with N-(2,2-Dimethoxyethyl)amine

The reaction begins with the condensation of (3,4-dimethoxyphenyl)acetic acid (Formula II) and N-(2,2-dimethoxyethyl)amine in a solvent capable of azeotropic water removal. Toluene is the preferred solvent due to its efficient water separation and compatibility with elevated temperatures. The absence of coupling agents like EDCI or DCC reduces costs and environmental impact. For instance, Example 1 of the patent details:

  • Reactants : 50 g (3,4-dimethoxyphenyl)acetic acid, 32.5 g N-(2,2-dimethoxyethyl)amine

  • Solvent : 175 mL toluene

  • Conditions : Reflux (110–115°C) for 26 hours with azeotropic water removal

  • Workup : Acidic extraction with concentrated HCl, followed by cyclization using H₂SO₄

This step yields the intermediate N-(2,2-dimethoxyethyl)-2-(3,4-dimethoxyphenyl)acetamide (Formula III), which undergoes cyclization without isolation.

Cyclization to Form the Benzazepinone Ring

Cyclization is achieved using concentrated hydrochloric acid and sulfuric acid, which protonate the amide nitrogen and facilitate intramolecular nucleophilic attack. Example 1 reports:

  • Cyclization Agent : 150 mL concentrated HCl + 25 mL H₂SO₄

  • Conditions : Stirring at 25–30°C for 17 hours

  • Crystallization : Addition of demineralized water and methanol to precipitate the product

The process achieves a yield of 88% (44 g from 50 g starting material) with a purity of 97.18% by HPLC. Similar results are replicated across scales (Examples 2–6), with purity exceeding 98% in optimized batches.

Alkylation to Introduce the 3-Chloropropyl Side Chain

The benzazepinone core is functionalized via alkylation with 1-bromo-3-chloropropane, introducing the 3-chloropropyl group at position 3 of the benzazepine ring. This step generates 7,8-dimethoxy-3-[3-chloropropyl]-1,3-dihydro-2H-3-benzazepin-2-one (Formula IV), a direct precursor to the target compound.

Industrial-Scale Data and Performance Metrics

The following table summarizes key data from the synthesis of the benzazepinone core (Formula I) across multiple scales:

ExampleStarting Material (g)Solvent (mL)Reaction Time (h)Yield (g)Purity (%)
150Toluene (175)264497.18
225Toluene (87.5)3022.297.90
3100Toluene (350)309198.40
410MIBK (40)27N/AN/A
550Toluene (175)2922–24.899.03
650Toluene (150)30N/A98.07

MIBK = Methyl isobutyl ketone

Challenges and Innovations in Process Chemistry

The patented method eliminates hazardous reagents like thionyl chloride, reducing environmental and safety risks. Key advantages include:

  • Yield Improvement : 88% yield for the benzazepinone core vs. <17% in earlier methods

  • Cost Efficiency : Avoidance of coupling agents saves ~30% in raw material costs

  • Scalability : Consistent performance across 10 g to 100 g batches

However, the amination and hydrogenation steps remain underexplored in the available literature. Future research should address these gaps to enable end-to-end industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

7,8-Dimethoxy-3-[3-(methylamino)propyl]-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the methylamino group or the methoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Methylamine in the presence of a suitable leaving group.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzazepine derivatives.

Scientific Research Applications

Synthesis and Derivatives

The synthesis of 7,8-Dimethoxy-3-[3-(methylamino)propyl]-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one involves several steps that lead to its use as an intermediate in the production of ivabradine. The process typically includes:

  • Formation of the Benzazepine Core : The initial steps involve constructing the benzazepine framework through cyclization reactions.
  • Introduction of Functional Groups : Subsequent reactions introduce methoxy and amine groups essential for the compound's activity.
  • Final Modifications : The final product is purified and characterized using techniques such as NMR and mass spectrometry.

The synthetic routes are detailed in patents and scientific literature, showcasing various methodologies that improve yield and purity .

Cardiovascular Treatment

One of the most prominent applications of this compound is its role in synthesizing ivabradine. Ivabradine is known for its ability to selectively inhibit the If current in the sinoatrial node of the heart, leading to a reduction in heart rate without affecting myocardial contractility. This property makes it beneficial for treating:

  • Angina Pectoris
  • Myocardial Infarction
  • Heart Failure

Clinical studies have demonstrated ivabradine's efficacy in managing chronic stable angina and heart failure with reduced ejection fraction .

Neuropharmacological Research

Emerging research suggests potential applications of this compound in neuropharmacology. Studies indicate that derivatives of benzazepines can exhibit neuroprotective effects and may be explored for treating neurodegenerative diseases or mood disorders . The specific mechanisms are under investigation but may involve modulation of neurotransmitter systems.

Case Studies and Research Findings

Several case studies have documented the synthesis and application of this compound:

  • Synthesis Optimization : A study focused on optimizing synthetic routes to improve yield and reduce reaction times. The authors reported a significant enhancement in efficiency through the use of microwave-assisted synthesis techniques .
  • Therapeutic Efficacy : Clinical trials involving ivabradine have shown positive outcomes in patients with heart failure. One trial demonstrated a reduction in hospitalization rates due to worsening heart failure among those treated with ivabradine compared to placebo .

Mechanism of Action

The mechanism of action of 7,8-Dimethoxy-3-[3-(methylamino)propyl]-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Analogues

The benzazepinone scaffold is a common pharmacophore in bradycardic agents targeting the hyperpolarization-activated cyclic nucleotide-gated (HCN) channel, specifically the pacemaker current (If). Below is a comparative analysis of key analogs:

Table 1: Structural and Pharmacological Comparison
Compound Name Key Structural Feature Molecular Formula Mechanism of Action Therapeutic Use References
Target Compound 3-(Methylamino)propyl substituent C16H24N2O3·HCl If current inhibition? Not established (impurity)
Ivabradine (S16257) Benzocyclobutan-1-yl substituent C27H36N2O5·HCl Selective If inhibition Angina, Heart failure
Zatebradine (UL-FS49) 2-(3,4-Dimethoxyphenyl)ethyl group C23H29ClN2O5 If inhibition Investigational
S16257 (Ivabradine analog) (4,5-Dimethoxybenzocyclobutan-1-yl) group C27H36N2O5·HCl If inhibition Preclinical studies
Key Observations :

Structural Variations: The target compound substitutes the 3-position with a methylamino-propyl chain, unlike ivabradine’s benzocyclobutan-1-yl group or zatebradine’s dimethoxyphenyl-ethyl chain . These substitutions influence lipophilicity, receptor binding affinity, and metabolic stability. For example, ivabradine’s benzocyclobutane group enhances selectivity for HCN channels over calcium channels, reducing off-target effects .

Pharmacodynamic Effects :

  • Ivabradine (S16257) reduces heart rate by 10–15 bpm at therapeutic doses without affecting myocardial contractility or blood pressure .
  • Zatebradine (UL-FS49) similarly inhibits If but with a shorter half-life, limiting clinical utility .
  • The target compound lacks direct efficacy data but is presumed to have weaker If inhibition due to its role as a synthesis impurity .

Synthetic Routes :

  • The target compound is synthesized via substitution reactions between 1,3,4,5-tetrahydro-7,8-dimethoxy-2H-3-benzazepin-2-one and 1-bromo-3-chloropropane, followed by methylamine substitution (yield: ~48%) .
  • In contrast, ivabradine requires stereoselective introduction of the benzocyclobutane group, increasing synthesis complexity .

Q & A

Q. What experimental models are appropriate for studying the acute cardiac effects of this compound?

Methodological Answer: Use conscious rat models to assess acute hemodynamic responses, as demonstrated in studies where the compound (referred to as S16257) was administered via single intravenous injections. Key parameters include heart rate, arterial pressure, and regional blood flow measurements. Ensure animals are acclimatized to minimize stress artifacts. Tyrode solution is recommended for drug dilution to maintain physiological compatibility .

Q. How is this compound synthesized and characterized for purity in preclinical studies?

Methodological Answer: The compound is synthesized via multistep organic reactions, starting with benzazepine derivatives functionalized with methoxy and methylamino-propyl groups. Initial dissolution in distilled water (0.1 mM) followed by Tyrode solution dilution ensures stability. Purity is validated using high-performance liquid chromatography (HPLC) with UV detection at 220–280 nm. Impurity thresholds should adhere to pharmacopeial standards, where individual impurities must not exceed 0.5% .

Advanced Research Questions

Q. How can structural modifications improve the selectivity of this compound for specific adrenergic receptors?

Methodological Answer: Conduct structure-activity relationship (SAR) studies by synthesizing analogs with variations in the methoxy groups or methylamino-propyl chain. Compare binding affinities using radioligand displacement assays (e.g., against α1-adrenergic receptors). For example, replacing 7,8-dimethoxy groups with halogen substituents may enhance receptor specificity. Molecular docking simulations can predict interactions with receptor pockets, validated via in vitro functional assays .

Q. How do researchers reconcile contradictory data between in vivo and in vitro studies on this compound’s bradycardic effects?

Methodological Answer: Discrepancies often arise from differences in metabolic activity or receptor density across models. Address this by:

  • Conducting parallel experiments in isolated cardiac tissues (e.g., guinea pig atria) and conscious animals.
  • Using pharmacokinetic-pharmacodynamic (PK/PD) modeling to account for bioavailability and metabolite interference.
  • Applying meta-analytical frameworks to compare datasets, as seen in studies combining computational receptor-response models with wet-lab agonistic profiles .

Q. What methodological approaches are optimal for analyzing the compound’s chronic effects on cardiac function?

Methodological Answer: Employ longitudinal designs with repeated dosing over weeks. Monitor cardiac output, ventricular contractility, and biomarkers like troponin-I. Use structural equation modeling (SEM) to disentangle direct drug effects from confounding variables (e.g., stress-induced hemodynamic changes). Chronic studies in rats have shown dose-dependent reductions in heart rate without tolerance development, but post-mortem histopathology is critical to assess tissue toxicity .

Q. How can impurity profiling during synthesis ensure compliance with regulatory standards?

Methodological Answer: Implement reversed-phase HPLC with a C18 column and gradient elution (mobile phase: 0.1% trifluoroacetic acid in water/acetonitrile). Detect impurities at 254 nm and quantify against reference standards (e.g., USP Benazepril Related Compound A). Validate methods per ICH guidelines, ensuring limits of detection (LOD) ≤ 0.1% and resolution ≥ 2.0 between peaks. Note that residual solvents like ethyl acetate require gas chromatography (GC) analysis .

Contradiction Analysis & Theoretical Frameworks

Q. How do time-dependent effects of this compound complicate mechanistic interpretations?

Methodological Answer: Short-term studies (e.g., 1-week intervals) may show enhanced cardiac efficiency due to acute bradycardic action, while long-term exposure (e.g., 1 year) could reveal compensatory mechanisms like receptor upregulation. Apply cognitive activation theory (CATS) to model stress-response pathways, where prolonged adrenergic modulation may trigger maladaptive physiological sensitization. Cross-lagged panel analyses in animal models can isolate temporal causality .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.